2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
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Overview
Description
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine: is a heterocyclic compound containing a tetrazine ring
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde: is an organic compound featuring a benzaldehyde core substituted with two prop-2-en-1-ylsulfanyl groups
Preparation Methods
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
The synthesis of N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the tetrazine ring.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
The preparation of this compound involves the reaction of 2,6-dichlorobenzaldehyde with prop-2-en-1-ylthiol in the presence of a base. The reaction is typically carried out under inert conditions to prevent oxidation .
Chemical Reactions Analysis
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
This compound can participate in several types of reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions.
Scientific Research Applications
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
Medicinal Chemistry: As a scaffold for drug development.
Materials Science: In the synthesis of novel materials with unique properties.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
This compound is used in:
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Materials Science: In the development of new materials with specific functionalities.
Mechanism of Action
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
The mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways depend on the specific application and target.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
The mechanism of action involves the formation of reactive intermediates that can interact with other molecules, leading to desired chemical transformations .
Comparison with Similar Compounds
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
Similar compounds include other tetrazine derivatives, which may have different substituents but share the tetrazine core. These compounds can have varying biological and chemical properties.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
Similar compounds include other benzaldehyde derivatives with different substituents. The unique combination of prop-2-en-1-ylsulfanyl groups distinguishes this compound from others, providing specific reactivity and applications .
Properties
CAS No. |
918882-55-0 |
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Molecular Formula |
C13H14OS2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2,6-bis(prop-2-enylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C13H14OS2/c1-3-8-15-12-6-5-7-13(11(12)10-14)16-9-4-2/h3-7,10H,1-2,8-9H2 |
InChI Key |
DKYZCZLJDGBGSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=C(C(=CC=C1)SCC=C)C=O |
Origin of Product |
United States |
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